molecular formula C19H29N3O4S2 B2941082 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide CAS No. 2034483-33-3

2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide

Cat. No.: B2941082
CAS No.: 2034483-33-3
M. Wt: 427.58
InChI Key: HDCXYPRSNDXCOV-UHFFFAOYSA-N
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Description

2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound that features a thianyl group, a piperidinyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the thianyl-piperidinyl intermediate: This involves the reaction of thian-4-ylamine with piperidine under controlled conditions.

    Attachment of the sulfamoyl group: The intermediate is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.

    Coupling with phenoxyacetic acid: Finally, the compound is coupled with phenoxyacetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfamoyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Shares structural similarities but differs in functional groups.

    Intermetallic compounds: While not structurally similar, they share some chemical properties.

Uniqueness

2-[4-({[1-(thian-4-yl)piperidin-4-yl]methyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[[1-(thian-4-yl)piperidin-4-yl]methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S2/c20-19(23)14-26-17-1-3-18(4-2-17)28(24,25)21-13-15-5-9-22(10-6-15)16-7-11-27-12-8-16/h1-4,15-16,21H,5-14H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCXYPRSNDXCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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